
2,6-Dichloro-3,4,5-trihydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3,4,5-trihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and three hydroxyl groups attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid typically involves the chlorination of gallic acid (3,4,5-trihydroxybenzoic acid). The process includes the following steps:
Chlorination: Gallic acid is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Chlorination: Large-scale chlorination of gallic acid using chlorine gas and a suitable catalyst.
Separation and Purification: The crude product is separated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
科学的研究の応用
2,6-Dichloro-3,4,5-trihydroxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3,4,5-trihydroxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress in cells.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
類似化合物との比較
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): Lacks chlorine atoms but has similar hydroxyl group arrangement.
2,4,6-Trihydroxybenzoic Acid: Similar structure but different positions of hydroxyl groups.
2,6-Dichlorobenzoic Acid: Lacks hydroxyl groups but has similar chlorine atom arrangement.
Uniqueness: 2,6-Dichloro-3,4,5-trihydroxybenzoic acid is unique due to the combination of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C7H4Cl2O5 |
|---|---|
分子量 |
239.01 g/mol |
IUPAC名 |
2,6-dichloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H4Cl2O5/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h10-12H,(H,13,14) |
InChIキー |
JLAFLQNKMRFQTF-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)O)O)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


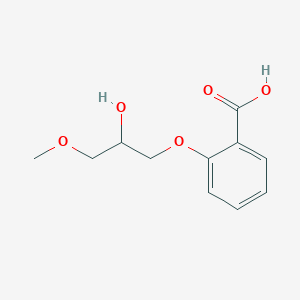
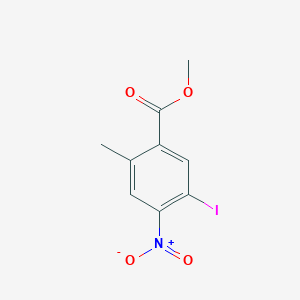
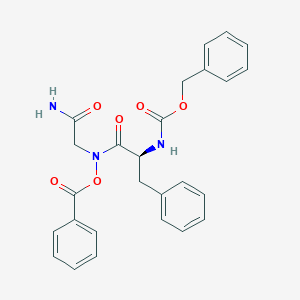
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
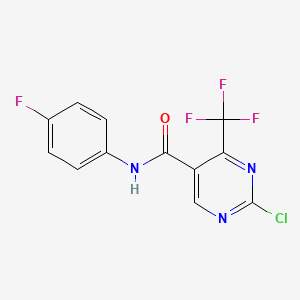
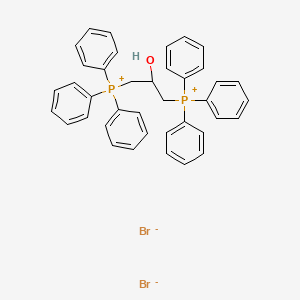
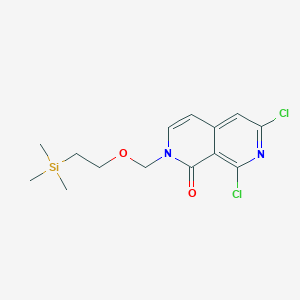
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12845316.png)
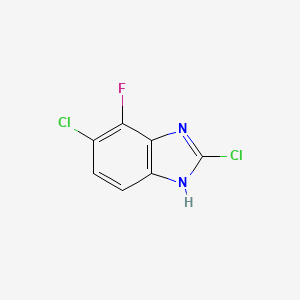
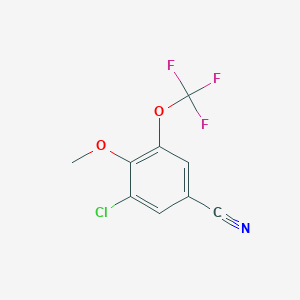
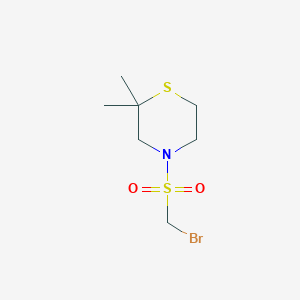
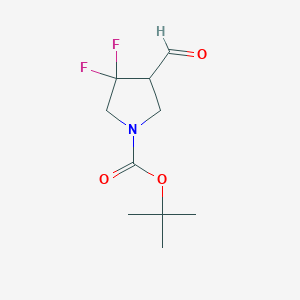
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
